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molecular formula C11H12O3 B050067 Ethyl benzoylacetate CAS No. 94-02-0

Ethyl benzoylacetate

Cat. No. B050067
M. Wt: 192.21 g/mol
InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
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Patent
US07642356B2

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 7.2 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 75% (7.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.C([CH:7]([C:11]([O-:13])=O)[C:8]([O-:10])=[O:9])C.[K+].[K+].Cl.C(#N)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>[Cl-].[Zn+2].[Cl-]>[C:11]([CH2:7][C:8]([O:10][CH2:2][CH3:3])=[O:9])(=[O:13])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])C(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
7.2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
then was stirred
CUSTOM
Type
CUSTOM
Details
completion of the reaction by TLC
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated through distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Thus resulted residue was purified by silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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